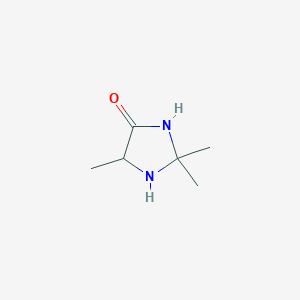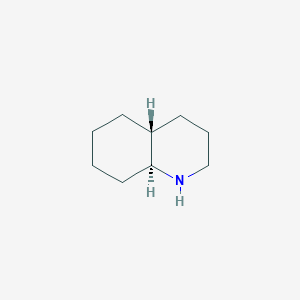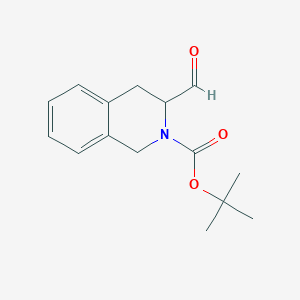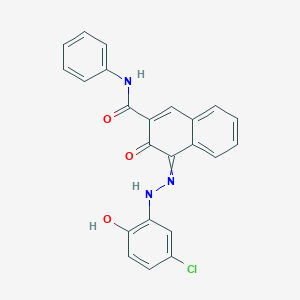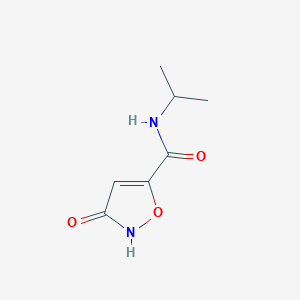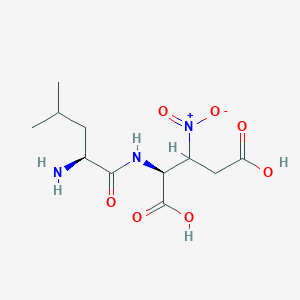
Nitropeptin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitropeptin is a natural product found in Streptomyces xanthochromogenes with data available.
Aplicaciones Científicas De Investigación
Teratogenic Effects and Thyroid Function
Nitrofen, a herbicide structurally similar to thyroid hormones, has been studied for its effects on thyroid function and its potent teratogenic activity in rodents. It alters pituitary-thyroid function in rats and may induce birth defects through changes in thyroid hormone status. This might be related to nitrofen's teratogenicity, potentially mediated by a T3-active metabolite derived from nitrofen (Manson, Brown, & Baldwin, 1984).
Cardiovascular and CNS Effects
Nitroglycerin, a derivative, is notable for its cardiovascular and central nervous system effects. It acts as a vasodilator in cardiac diseases and influences the central sympathetic system and cerebrovascular effects. The drug also induces a headache in migraine patients, suggesting central mechanisms in its biological activity (Tassorelli, Joseph, Buzzi, & Nappi, 1999).
Role in Chondrocytes and Inflammation
The interaction of leptin and interleukin-1 in chondrocytes is significant in understanding the effects of nitric oxide synthase (NOS) type II. This synergy indicates leptin's proinflammatory role and implicates JAK2, PI3K, MEK-1, and p38 kinase in the signaling pathway (Otero et al., 2005).
Therapeutic and Clinical Applications
Nitroxide compounds, including nitropeptin derivatives, have diverse biochemical interactions useful in therapeutic applications. They modify oxidative stress, impacting many metabolic processes and potentially serving in radiation protection, cancer treatment, and hypertension control (Soule et al., 2007).
Learning and Memory Enhancement
Kisspeptin-13, a G protein-coupled receptor ligand, affects passive avoidance learning in mice. It interacts with various neurotransmitter systems and nitric oxide, indicating its role in cognitive functions (Telegdy & Adamik, 2013).
Role in Aging and Neurodegenerative Diseases
Nitrosamines, including this compound derivatives, contribute to DNA damage and oxidative stress, factors in aging and diseases like Alzheimer's. Understanding their pathophysiological effects can provide insights into disease mechanisms and prevention (de la Monte, Neusner, Chu, & Lawton, 2009).
Nitroglycerin-Induced Myocardial Protection
Nitroglycerin's role in myocardial protection and tolerance, particularly involving calcitonin gene-related peptide (CGRP), is a crucial area of research. Understanding its effects on heart diseases could lead to improved treatments (Hu, Li, & Yuan‐jian Li, 2014).
Mass Spectrometric Analysis in Aging and Neurodegenerative Diseases
Protein tyrosine nitration, a modification by nitropeptides, has been linked to signaling pathways and implicated in aging and neurodegenerative diseases. Mass spectrometric analysis of nitrated peptides helps in understanding these diseases (Yeo et al., 2015).
Propiedades
Número CAS |
109792-56-5 |
|---|---|
Fórmula molecular |
C11H19N3O7 |
Peso molecular |
305.28 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-nitropentanedioic acid |
InChI |
InChI=1S/C11H19N3O7/c1-5(2)3-6(12)10(17)13-9(11(18)19)7(14(20)21)4-8(15)16/h5-7,9H,3-4,12H2,1-2H3,(H,13,17)(H,15,16)(H,18,19)/t6-,7?,9-/m0/s1 |
Clave InChI |
LGJDFRQTFRTVII-LXZQMHNESA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](C(CC(=O)O)[N+](=O)[O-])C(=O)O)N |
SMILES |
CC(C)CC(C(=O)NC(C(CC(=O)O)[N+](=O)[O-])C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C(CC(=O)O)[N+](=O)[O-])C(=O)O)N |
Sinónimos |
N-L-leucyl-beta-nitroglutamic acid nitropeptin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


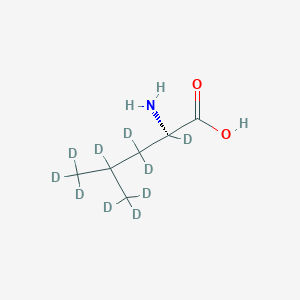
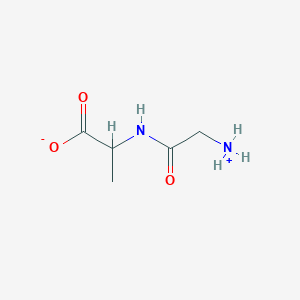
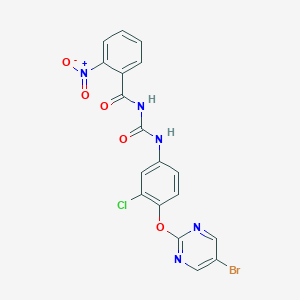
![5,6-Dimethylfuro[2,3-b]pyridine](/img/structure/B8903.png)

![6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine](/img/structure/B8907.png)

